The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((3-(trifluoromethyl)benzyl)oxy)pyridine is a complex organic molecule notable for its unique structure and potential applications in various fields of chemistry and pharmacology. This compound features a pyridine ring substituted with both a trifluoromethylbenzyl ether and a dioxaborolane moiety, which contributes to its reactivity and stability.
This compound falls under the category of heterocyclic compounds, specifically pyridine derivatives. It also contains a boron-based functional group (dioxaborolane), which is significant in organic synthesis and medicinal chemistry.
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((3-(trifluoromethyl)benzyl)oxy)pyridine typically involves several steps:
The reactions are typically conducted under inert atmospheres (e.g., nitrogen or argon) to prevent moisture interference. Reaction temperatures may range from 80°C to 120°C depending on the specific reagents used and desired reaction kinetics. Catalysts such as palladium on carbon or other palladium complexes are commonly employed to enhance yields .
The molecular formula for this compound is . Its structure features:
The InChI key for this compound is OYFHAWAVFVJOBN-UHFFFAOYSA-N
, and its SMILES representation is CC1(C)OB(OC1(C)C)c2ccnc3[nH]ccc23
. These identifiers facilitate its identification in chemical databases .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are typically optimized for yield and selectivity using various solvents (e.g., DMF, DMSO) and bases (e.g., potassium carbonate). Reaction monitoring often employs techniques like thin-layer chromatography or high-performance liquid chromatography .
The mechanism of action for this compound largely depends on its application context:
Research indicates that similar compounds have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways related to cell growth and survival .
Relevant data regarding melting point, boiling point, and spectral characteristics can be derived from experimental studies or material safety data sheets provided by suppliers .
This compound has potential applications in:
The integration of boron into heterocyclic frameworks represents a transformative advancement in synthetic organic chemistry, with pyridine-boronic esters occupying a central role in modern cross-coupling methodologies. The target compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((3-(trifluoromethyl)benzyl)oxy)pyridine exemplifies this evolution, combining a pyridine core with both dioxaborolane and benzyl ether functionalities. Historically, the development of stable boronic ester protecting groups, notably the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) moiety, overcame significant limitations associated with boronic acid handling and reactivity [2]. This innovation enabled the widespread application of Suzuki-Miyaura coupling reactions in constructing complex biaryl systems prevalent in pharmaceutical agents. The structural complexity observed in contemporary boron-containing heterocycles like the target compound reflects decades of methodological refinement, where early work focused on simple arylboronic acids gradually progressed to highly functionalized, electron-deficient heterocyclic boronic esters [5]. These advances addressed critical challenges in chemoselectivity and stability, particularly for heterocyclic systems where boron insertion positions dramatically influence reactivity profiles. The target compound's design builds upon this historical foundation, strategically positioning the dioxaborolane group adjacent to an alkoxy substituent to modulate electronic characteristics essential for controlled cross-coupling behavior [5] [6].
Table 1: Evolution of Key Boron-Containing Heterocycles in Synthetic Chemistry
Era | Representative Compounds | Key Advancements |
---|---|---|
1980s | Simple phenylboronic acids | Establishment of Suzuki-Miyaura cross-coupling fundamentals |
1990s | 2-Pyridylboronic acids | Expansion to heterocyclic systems; development of basic stability protocols |
2000s | Pinacol-protected arylboronic esters (e.g., 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) | Enhanced air/moisture stability; commercial availability |
2010-Present | Multifunctional variants (e.g., 2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) [5] | Orthogonally functionalized building blocks for drug discovery |
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (pinacol boronic ester) in the target compound confers exceptional stability while maintaining crucial reactivity for carbon-carbon bond formation. This five-membered cyclic boronic ester protects the boronic acid functionality from protodeboronation and oxidation, addressing a significant limitation in pharmaceutical synthesis where reaction conditions often involve multiple steps requiring orthogonal protecting group strategies [2]. The dioxaborolane's structural rigidity enhances crystallinity—a critical property for purification and characterization—while its steric bulk influences the kinetics of transmetalation during palladium-catalyzed coupling reactions. Medicinally, boronic esters serve not merely as synthetic intermediates but increasingly as pharmacophores themselves, exemplified by bortezomib's protease inhibition mechanism. In the target compound, the dioxaborolane moiety enables precise structural elaboration through Suzuki coupling, allowing medicinal chemists to generate diverse libraries of complex molecules from a single advanced intermediate [8]. The electron-withdrawing nature of the pyridine ring adjacent to the dioxaborolane subtly modulates boron's electrophilicity, potentially enhancing transmetalation efficiency in challenging coupling reactions. Furthermore, this structural motif demonstrates improved metabolic stability compared to its boronic acid counterpart, a consideration paramount in prodrug design where controlled release mechanisms are essential [1] [8].
The 2-((3-(trifluoromethyl)benzyl)oxy)pyridine moiety in the target compound embodies strategic molecular design principles addressing bioavailability and target engagement. The trifluoromethyl (CF₃) group, positioned meta to the benzyloxy linkage, serves as a sterically conservative yet electronically profound modifier. This highly lipophilic substituent enhances membrane permeability—quantifiable via logP increases of approximately 0.9–1.2 log units—while conferring metabolic resistance to oxidative degradation by cytochrome P450 enzymes [2] [6]. The benzyl ether linkage provides conformational flexibility, enabling optimal positioning for interactions with hydrophobic enzyme pockets, while simultaneously serving as a synthetic handle for further modifications. This structural motif appears in pharmacologically active compounds targeting kinases, GPCRs, and nuclear receptors, where the CF₃ group often engages in critical fluorine-specific interactions (C–F⋯H, C–F⋯π) with protein residues. In the target molecule, the electron-deficient pyridine nitrogen and the adjacent benzyloxy oxygen create a pseudo-chelating environment potentially exploitable in metal-binding therapeutic targets. The compound's design reflects contemporary trends in fluorinated pharmaceutical development, where approximately 30% of newly approved small-molecule drugs contain at least one fluorine atom, frequently in the form of a CF₃ group [3] [6].
Table 2: Key Structural Components and Their Functional Roles in the Target Compound
Structural Element | Chemical Significance | Functional Role |
---|---|---|
4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl | Pinacol-protected boronic ester | Enables Suzuki-Miyaura cross-coupling; enhances stability; improves crystallinity |
Pyridine Core | Electron-deficient heterocycle | Directs electrophilic substitution; coordinates transition metals; enhances solubility via protonation |
(3-(Trifluoromethyl)benzyl)oxy | Ether linkage with lipophilic CF₃ group | Increases membrane permeability; imparts metabolic stability; engages in hydrophobic protein interactions |
Ortho-Substitution Pattern | Steric interaction between boronic ester and benzyloxy groups | Modulates boron reactivity; influences molecular conformation; potentially reduces off-target binding |
The strategic incorporation of both dioxaborolane and trifluoromethyl-benzyl ether functionalities makes this compound a versatile building block for pharmaceutical synthesis. Its molecular architecture supports sequential functionalization: the boronic ester participates in initial Suzuki-Miyaura coupling under mild conditions (typically Pd(PPh₃)₄, K₂CO₃, 60–80°C), while preserving the benzyl ether for subsequent modifications such as hydrogenolysis or electrophilic substitutions on the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group slightly acidifies the benzylic methylene protons (estimated pKa ~22–24), enabling directed metalation strategies for further side-chain elaborations [6]. Analytically, the compound exhibits characteristic ¹¹B NMR shifts between 28–32 ppm and ¹⁹F NMR resonances near -63 ppm, serving as signature markers for reaction monitoring. Its stability profile allows storage under inert atmospheres at -20°C for extended periods, though solutions in polar aprotic solvents (DMF, DMSO) may require refrigeration to prevent gradual hydrolysis [3]. The molecular weight (approximately 379.2 g/mol) and moderate lipophilicity (calculated cLogP ~3.1–3.5) position this compound favorably within "drug-like" chemical space, facilitating its application in generating bioactive molecules targeting CNS disorders, inflammation, and oncology pathways where fluorine and boron play critical pharmacological roles [3] [6] [8].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6